molecular formula C13H13NO3 B6367570 2-(2,4-Dimethoxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261957-76-9

2-(2,4-Dimethoxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6367570
CAS RN: 1261957-76-9
M. Wt: 231.25 g/mol
InChI Key: IENOBINNTSCVEY-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-3-hydroxypyridine, 95% (2,4-DMPH) is a synthetic compound that has been gaining attention in recent years due to its potential applications in scientific research. It is used in various experiments and studies in order to further understand the biochemical and physiological effects of its components.

Mechanism of Action

2-(2,4-Dimethoxyphenyl)-3-hydroxypyridine, 95% is believed to act by binding to the cysteine residues of proteins, which leads to the inhibition of their activity. It has also been suggested that it may act as an antioxidant, as it can scavenge free radicals and reduce oxidative stress. Furthermore, it has been suggested that it may act as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(2,4-Dimethoxyphenyl)-3-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been found to modulate the expression of various genes involved in the regulation of cell growth and differentiation. Furthermore, it has been found to inhibit the formation of amyloid plaques, which are associated with Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

2-(2,4-Dimethoxyphenyl)-3-hydroxypyridine, 95% has several advantages for use in lab experiments, such as its high efficiency of synthesis, its low cost, and its low toxicity. However, there are also some limitations, such as its low solubility in water and its short shelf-life.

Future Directions

There are several potential future directions for research on 2-(2,4-Dimethoxyphenyl)-3-hydroxypyridine, 95%. These include further research into its mechanism of action and its biochemical and physiological effects, as well as research into its potential applications in drug development. Additionally, research into its potential use in environmental stressors and in the study of biological processes is also needed. Finally, further research into the synthesis and purification of 2-(2,4-Dimethoxyphenyl)-3-hydroxypyridine, 95% is also needed in order to improve its efficiency and reduce its cost.

Synthesis Methods

2-(2,4-Dimethoxyphenyl)-3-hydroxypyridine, 95% is synthesized from the reaction of 2,4-dimethoxyphenol and 3-hydroxy-2-pyridinecarboxaldehyde. The reaction takes place in two steps, with the first step being the formation of a Schiff base intermediate and the second step being the reduction of the Schiff base with sodium cyanoborohydride. The reaction is carried out in aqueous solution at room temperature and is highly efficient.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-3-hydroxypyridine, 95% has been used in various scientific research applications, such as in the study of the mechanism of action of drugs, the study of biological processes, and the study of the effects of environmental stressors on cells. It has also been used in the study of the biochemical and physiological effects of its components, such as its anti-inflammatory, anti-oxidative, and anti-cancer activities.

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-9-5-6-10(12(8-9)17-2)13-11(15)4-3-7-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENOBINNTSCVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC=N2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682941
Record name 2-(2,4-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxyphenyl)pyridin-3-ol

CAS RN

1261957-76-9
Record name 2-(2,4-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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